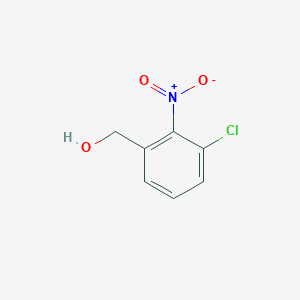

(3-chloro-2-nitrophenyl)methanol

Description

The exact mass of the compound 3-Chloro-2-nitrobenzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-chloro-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMDJSXEFYWXPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434112 | |

| Record name | 3-Chloro-2-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77158-86-2 | |

| Record name | 3-Chloro-2-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-chloro-2-nitrophenyl)methanol synthesis pathway

An In-depth Technical Guide to the Synthesis of (3-chloro-2-nitrophenyl)methanol

Introduction

This compound is a valuable substituted benzyl alcohol derivative that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its bifunctional nature, featuring a reactive hydroxymethyl group and a synthetically versatile nitro- and chloro-substituted aromatic ring, makes it an important intermediate for constructing more complex molecular architectures. The strategic placement of the chloro and nitro substituents significantly influences the electronic properties of the aromatic ring, providing regiochemical control in subsequent reactions.

This technical guide provides a comprehensive overview of the viable synthetic pathways for preparing this compound, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic rationale behind preferred synthetic routes, provide detailed experimental protocols, and discuss alternative strategies, grounding all claims in authoritative references.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points centered on the benzylic alcohol functionality. The most direct approach involves the reduction of a carbonyl group at the benzylic position, suggesting either 3-chloro-2-nitrobenzaldehyde or 3-chloro-2-nitrobenzoic acid as key precursors.

Caption: Retrosynthetic pathways for this compound.

This analysis highlights two principal forward-synthesis strategies:

-

Pathway A: Selective reduction of 3-chloro-2-nitrobenzaldehyde.

-

Pathway B: Selective reduction of 3-chloro-2-nitrobenzoic acid.

Pathway A is generally preferred due to the relative ease of reducing an aldehyde over a carboxylic acid while preserving the nitro group.

Primary Synthesis Pathway: Reduction of 3-Chloro-2-nitrobenzaldehyde

This robust two-step pathway begins with the selective oxidation of a commercially available starting material, 3-chloro-2-nitrotoluene, followed by the chemoselective reduction of the resulting aldehyde.

Caption: Workflow for the primary synthesis pathway.

Step 1: Synthesis of 3-Chloro-2-nitrobenzaldehyde from 3-Chloro-2-nitrotoluene

The oxidation of the methyl group of 3-chloro-2-nitrotoluene to an aldehyde must be performed under conditions that do not affect the sensitive nitro group or the aromatic ring.

-

Expertise & Causality: While strong oxidizing agents like potassium permanganate would oxidize the methyl group to a carboxylic acid[1], milder and more selective reagents are required for aldehyde synthesis. The Etard reaction, which utilizes chromyl chloride (CrO₂Cl₂), is a classic and effective method for the direct oxidation of aryl methyl groups to aldehydes.[2] The nitro group is generally stable under these conditions.[2]

Step 2: Selective Reduction of 3-Chloro-2-nitrobenzaldehyde

The central challenge of this synthesis is the chemoselective reduction of the aldehyde functional group in the presence of an easily reducible aromatic nitro group.

-

Trustworthiness & Reagent Choice: The selection of the reducing agent is critical. Potent hydride donors like lithium aluminum hydride (LiAlH₄) are generally unsuitable as they would likely reduce the nitro group, leading to azo compounds or amines.[3] In contrast, sodium borohydride (NaBH₄) is a much milder reducing agent and is well-established for the selective reduction of aldehydes and ketones in the presence of nitro groups, particularly when used in protic solvents like methanol or ethanol.[4][5] The higher electrophilicity of the aldehyde carbonyl carbon compared to the nitro group nitrogen allows for preferential attack by the borohydride nucleophile.

Experimental Protocol: NaBH₄ Reduction

This protocol is adapted from a similar reduction of 2-chloro-5-nitrobenzaldehyde.[5]

Table 1: Reagents for Aldehyde Reduction

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3-Chloro-2-nitrobenzaldehyde | C₇H₄ClNO₃ | 185.56 | 10.0 g | 53.9 | 1.0 |

| Methanol (MeOH) | CH₄O | 32.04 | 150 mL | - | - |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 15 mL | - | - |

| Sodium Borohydride | NaBH₄ | 37.83 | 4.08 g | 107.8 | 2.0 |

Procedure:

-

In a 500 mL round-bottom flask, dissolve 10.0 g (53.9 mmol) of 3-chloro-2-nitrobenzaldehyde in a 10:1 mixture of methanol and THF (165 mL total).

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Slowly add 4.08 g (107.8 mmol) of sodium borohydride to the solution in small portions over 30 minutes. Caution: Gas evolution (H₂) will occur. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.

-

Once complete, carefully quench the reaction by slowly adding 50 mL of water.

-

Remove the organic solvents under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (2 x 100 mL).

-

Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, this compound, which can be further purified by recrystallization or column chromatography.

Alternative Synthesis Pathway: Reduction of 3-Chloro-2-nitrobenzoic Acid

This pathway offers an alternative route, particularly if 3-chlorobenzoic acid is a more accessible starting material than 3-chloro-2-nitrotoluene.

Caption: Workflow for the alternative synthesis pathway.

Step 1: Synthesis of 3-Chloro-2-nitrobenzoic Acid

3-Chloro-2-nitrobenzoic acid can be reliably synthesized via the nitration of 3-chlorobenzoic acid using a standard mixture of concentrated nitric and sulfuric acids.[6] The reaction must be temperature-controlled (0–5 °C) to manage regioselectivity and prevent over-nitration.[6]

Step 2: Selective Reduction of 3-Chloro-2-nitrobenzoic Acid

The direct reduction of a carboxylic acid to an alcohol in the presence of a nitro group is a significant challenge. Standard reagents like LiAlH₄ are not suitable. Borane reagents (BH₃·THF) can reduce carboxylic acids but may also reduce the nitro group.

-

Authoritative Grounding: A modern and highly effective method involves the activation of the carboxylic acid followed by reduction with NaBH₄. A reported solvent-free procedure using 2,4,6-trichloro-1,3,5-triazine (TCT) as an activator to promote the NaBH₄ reduction of various carboxylic acids has shown success in reducing 3-nitrobenzoic acid to (3-nitrophenyl)methanol with good yield (71%) and selectivity.[7] This method provides a viable and chemoselective approach for this difficult transformation.

Experimental Protocol: TCT-Promoted NaBH₄ Reduction

This protocol is based on the general procedure for the reduction of aromatic carboxylic acids.[7]

Procedure Outline:

-

In a mortar, grind 3-chloro-2-nitrobenzoic acid (1.0 eq), 2,4,6-trichloro-1,3,5-triazine (TCT, 0.5 eq), and NaBH₄ (2.5 eq) into a fine powder.

-

Transfer the mixture to a flask and add THF as the solvent.

-

Stir the suspension at room temperature and monitor the reaction by TLC.

-

Upon completion, quench the reaction by the careful addition of water.

-

Perform a standard aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to isolate this compound.

Comparison of Synthesis Pathways

| Feature | Primary Pathway (via Aldehyde) | Alternative Pathway (via Carboxylic Acid) |

| Starting Material | 3-chloro-2-nitrotoluene | 3-chlorobenzoic acid |

| Key Transformation | Selective aldehyde reduction | Selective carboxylic acid reduction |

| Key Reagents | NaBH₄ | NaBH₄, TCT (activator) |

| Advantages | Milder final reduction step, high selectivity, generally higher yielding. | Uses a different, potentially more accessible starting material. |

| Disadvantages | Initial oxidation step can be harsh. | Reduction of carboxylic acid is more difficult and may require specialized activators. |

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step process involving the oxidation of 3-chloro-2-nitrotoluene to 3-chloro-2-nitrobenzaldehyde, followed by the highly selective reduction of the aldehyde using sodium borohydride. This pathway is favored due to the reliability and chemoselectivity of the final reduction step. An alternative route starting from the nitration of 3-chlorobenzoic acid and subsequent reduction of the resulting carboxylic acid is also viable, though it presents greater challenges in the reduction step. The choice of pathway will ultimately depend on starting material availability, scalability, and the specific capabilities of the laboratory. Both routes underscore the importance of chemoselectivity in multi-functionalized aromatic synthesis.

References

-

Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

Filo. (2025). Chemical reaction of p-nitrotoluene undergoing Etard reaction What is the... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Solvent-free reduction of carboxylic acids to alcohols with NaBH4 promoted by 2,4,6-trichloro-1,3,5-triaz. Retrieved from [Link]

-

Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

-

Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-chloro-2-nitrobenzyl alcohol. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. Chemical reaction of p-nitrotoluene undergoing Etard reaction What is th.. [askfilo.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. nmr.oxinst.com [nmr.oxinst.com]

- 5. 2-CHLORO-5-NITROBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]

- 6. Buy 3-Chloro-2-nitrobenzoic acid | 4771-47-5 [smolecule.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of (3-chloro-2-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(3-chloro-2-nitrophenyl)methanol, a substituted benzyl alcohol derivative, serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, including its structural and fundamental properties, alongside detailed, field-proven methodologies for their experimental determination. This document is intended to be a self-validating resource, offering both established data and the protocols necessary to reproduce and verify these findings, thereby ensuring scientific integrity and empowering researchers in their synthetic and analytical endeavors.

Introduction: The Strategic Importance of this compound in Synthesis

This compound, also known as 3-chloro-2-nitrobenzyl alcohol, is an organic compound featuring a benzene ring substituted with a chloro, a nitro, and a hydroxymethyl group.[1] The presence and relative positions of these functional groups impart a unique reactivity profile to the molecule, making it a valuable building block in organic synthesis. The electron-withdrawing nature of the nitro and chloro groups influences the reactivity of the aromatic ring and the benzylic alcohol, offering multiple avenues for chemical modification.

This guide will delve into the essential physicochemical properties of this compound, providing a foundation for its handling, characterization, and application in complex synthetic pathways. The subsequent sections will detail its structural attributes, physical properties, and spectral characteristics, each accompanied by robust experimental protocols.

Structural and Fundamental Properties

A precise understanding of the fundamental properties of a molecule is the cornerstone of its application in any scientific discipline. This section outlines the core structural and identifying characteristics of this compound.

Chemical Structure and Identification

The molecular structure of this compound is depicted below. The systematic IUPAC name is this compound.

Figure 1: Chemical structure of this compound.

Table 1: Identifiers and Key Properties

| Property | Value | Source |

| CAS Number | 77158-86-2 | [1][2][3][4] |

| Molecular Formula | C₇H₆ClNO₃ | [1][2] |

| Molecular Weight | 187.58 g/mol | [2] |

| Synonyms | 3-Chloro-2-nitrobenzyl alcohol | [1][3][4] |

| Physical Form | Solid at room temperature | [1] |

Physical Properties and Experimental Determination

The physical properties of a compound dictate its behavior in various experimental conditions and are critical for process development, formulation, and ensuring safety.

Melting Point

The melting point is a fundamental indicator of a compound's purity. For this compound, the literature reported melting point is in the range of 65-69 °C .[4] A sharp melting range is indicative of high purity.

This protocol describes the determination of the melting point range of a solid organic compound using a capillary melting point apparatus.[3][5]

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle.

-

Capillary Tube Filling: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. Repeat until a column of 2-3 mm of packed solid is at the bottom of the tube.

-

Apparatus Setup: Place the filled capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

For a more accurate measurement, repeat the determination with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has completely melted (the end of the melting range).

-

-

Purity Assessment: A narrow melting range (0.5-2 °C) is indicative of a pure compound. Impurities typically depress the melting point and broaden the melting range.[5]

Figure 2: Workflow for melting point determination.

Solubility

The solubility of this compound is a critical parameter for its use in reactions, purifications, and biological assays. While it is generally described as being moderately soluble in polar solvents due to its hydroxyl group, quantitative data is essential for precise experimental design.[1]

Predicted Solubility: Due to the lack of specific experimental data in readily available literature, computational models can provide an estimation of solubility. It is predicted to have higher solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) compared to nonpolar solvents like hexane. Its solubility in water is expected to be low.

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[6][7]

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, methanol, DMSO, hexane)

-

Small glass vials with screw caps

-

Analytical balance

-

Shaker or orbital incubator set to a constant temperature (e.g., 25 °C)

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and place them on a shaker at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifuge the vials to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it to remove any remaining solid particles.

-

Quantification: Dilute the filtered saturated solution to a suitable concentration and determine the concentration of this compound using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy at its λmax or HPLC).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Acidity Constant (pKa)

The pKa value provides insight into the ionization state of a molecule at a given pH. For this compound, the hydroxyl group is the primary acidic proton. Its pKa is influenced by the electron-withdrawing nitro and chloro substituents on the aromatic ring.

Predicted pKa: The pKa of the benzylic alcohol is expected to be lower (more acidic) than that of an unsubstituted benzyl alcohol (around 15.4) due to the inductive and resonance effects of the electron-withdrawing groups. A predicted pKa would likely fall in the range of 12-14.

Potentiometric titration is a highly accurate method for determining pKa values.[1][8]

Materials:

-

This compound

-

Calibrated pH meter with an electrode

-

Burette

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Solvent system (e.g., a mixture of water and a co-solvent like methanol if the compound has low water solubility)

-

Magnetic stirrer and stir bar

-

Beaker or titration vessel

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of the chosen solvent system.

-

Titration Setup: Place the solution in the titration vessel with a magnetic stir bar. Immerse the pH electrode in the solution and ensure the tip is below the surface of the liquid.

-

Titration: Add the standardized base solution in small, precise increments from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection in the titration curve.

-

pKa Calculation: The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the titration curve or its first derivative plot.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[9]

Predicted ¹H NMR Spectrum:

-

Aromatic Protons (Ar-H): Three protons on the aromatic ring would appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm). The electron-withdrawing groups will cause these protons to be deshielded.

-

Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the region of δ 4.5-5.0 ppm.

-

Hydroxyl Proton (-OH): The hydroxyl proton would appear as a broad singlet, and its chemical shift is highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons bearing the chloro and nitro groups will have characteristic chemical shifts.

-

Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to appear in the region of δ 60-70 ppm.

Materials:

-

This compound

-

Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of the deuterated solvent in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

Data Processing and Analysis: The acquired data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS). Peaks are integrated (for ¹H NMR) and their chemical shifts and coupling constants are determined.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic IR Absorptions:

-

O-H Stretch (alcohol): A broad, strong absorption band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Absorptions below 3000 cm⁻¹.

-

N-O Stretch (nitro group): Two strong bands, typically around 1550-1500 cm⁻¹ (asymmetric) and 1360-1300 cm⁻¹ (symmetric).

-

C=C Stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (alcohol): A strong band in the 1260-1000 cm⁻¹ region.

-

C-Cl Stretch: A band in the 800-600 cm⁻¹ region.

This method is suitable for solid samples.[10]

Materials:

-

This compound

-

Volatile solvent (e.g., dichloromethane or acetone)

-

Salt plates (e.g., KBr or NaCl)

-

FT-IR spectrometer

Procedure:

-

Sample Preparation: Dissolve a small amount of the solid sample in a few drops of a volatile solvent.

-

Film Deposition: Apply a drop of the solution to the surface of a clean, dry salt plate.

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (187.58 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion peak (M⁺ and M+2⁺).

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of a hydroxyl group (-OH), a hydroxymethyl group (-CH₂OH), a nitro group (-NO₂), or a chlorine atom (-Cl).

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.[11][12]

Materials:

-

This compound

-

Volatile solvent (e.g., dichloromethane, ethyl acetate)

-

GC-MS instrument with an appropriate column (e.g., a nonpolar or medium-polarity column)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable volatile solvent.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Separation: The sample is vaporized and carried by an inert gas through the GC column, where it is separated from any impurities.

-

Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact - EI). The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern.

Synthesis and Applications in Drug Development

This compound is not typically an end-product but a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[13]

Synthesis

A common synthetic route to this compound involves the reduction of the corresponding aldehyde, 3-chloro-2-nitrobenzaldehyde.

Materials:

-

3-chloro-2-nitrobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or ethanol

-

Stirring apparatus

-

Reaction flask

-

Ice bath

Procedure:

-

Dissolve 3-chloro-2-nitrobenzaldehyde in methanol in a reaction flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions to the stirred solution.

-

After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Figure 3: Synthetic pathway to this compound.

Applications in Drug Discovery

The structural motifs present in this compound are found in various classes of bioactive compounds. The nitro group can be reduced to an amine, which can then be further functionalized. The chloro and hydroxyl groups also provide handles for a variety of chemical transformations.

-

Kinase Inhibitors: The substituted phenyl ring is a common feature in many kinase inhibitors used in cancer therapy. The functional groups on this compound can be elaborated to synthesize analogues of known inhibitors or to explore new chemical space for novel kinase-targeting agents.[14][15]

-

Antiviral Agents: Substituted benzyl alcohols and their derivatives have been investigated for their potential as antiviral agents. The unique substitution pattern of this compound makes it an interesting starting material for the synthesis of novel antiviral candidates.[9][16][17]

-

Anti-inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain substituted aromatic rings. The scaffold of this compound could be utilized in the development of new anti-inflammatory compounds with potentially improved efficacy or side-effect profiles.[18][19][20]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

May cause skin, eye, and respiratory irritation.[21]

-

May be harmful if swallowed or in contact with skin.

Recommended Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with a rich set of physicochemical properties that make it amenable to a wide range of synthetic transformations. This guide has provided a detailed overview of these properties and has outlined robust experimental protocols for their determination. By leveraging the information and methodologies presented herein, researchers and drug development professionals can confidently handle, characterize, and utilize this compound to advance their scientific objectives.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Appchem. (n.d.). This compound. Retrieved from [Link]

- Govindarajan, N., & Govindarajan, S. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

-

GlobalChemMall. (n.d.). This compound. Retrieved from [Link]

- Machado, D., & de Souza, M. V. N. (2021).

-

Department of Chemistry, University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

- Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Alsenz, J., & Kansy, M. (2007). A review of methods for solubility determination in biopharmaceutical drug characterization. Advanced Drug Delivery Reviews, 59(7), 546–567.

- MedPharma. (2025). To determine the melting point of given organic compound.

- Naito, T., et al. (2005). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(24), 5445–5449.

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

- Springer Nature Experiments. (n.d.). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants.

-

CP Lab Safety. (n.d.). This compound, 97%+ Purity, C7H6ClNO3, 5 grams. Retrieved from [Link]

- NIST. (n.d.). 3-Chlorobenzyl alcohol.

- ChemicalBook. (2025).

- Scribd. (n.d.). 1H-NMR Organic Structure Guide.

- University of California, Davis. (n.d.).

- Fahmy, H., et al. (2012). synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives. Acta Poloniae Pharmaceutica, 69(3), 411–421.

- Qingdao Win Chemistry Co.,Ltd. (2025). What is NMR spectroscopy for organic compounds?.

- Doc Brown's Advanced Organic Chemistry. (2025).

- De Clercq, E. (2009). Antiviral Drugs. In Vivo, 23(5), 717–732.

- PubChem. (n.d.). 3-Chloro-2-nitrotoluene.

- PubChem. (n.d.). 5-Chloro-2-nitrobenzyl alcohol.

- Tzani, M., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(7), 2095.

- SCION Instruments. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis.

- Benchchem. (2025). Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 7-Chloro-6-nitroquinoline.

- TCI EUROPE N.V. (n.d.). 3-Chloro-2-nitrotoluene.

- Kumar, R., et al. (2010). Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses. Bioorganic & Medicinal Chemistry, 18(21), 7548–7556.

- Benchchem. (n.d.).

- Rao, P. P. N., & Knaus, E. E. (2021). Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2?. Journal of Pharmacy & Pharmaceutical Sciences, 24, 113–138.

- Huang, L.-J., et al. (2006). Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 16(10), 2742–2747.

- Tzani, M., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(7), 2095.

- Zhang, Y., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2092.

- ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol.

- Stenutz, R. (n.d.). chemical label 3-Chloro-2-nitrobenzyl alcohol.

- SpectraBase. (n.d.).

- PubChem. (n.d.). (2-Chloro-3-nitrophenyl)methanol.

- PubChem. (n.d.). (3-Methoxy-2-nitrophenyl)methanol.

- NIST. (n.d.). 3-Chlorobenzyl alcohol.

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. appchemical.com [appchemical.com]

- 3. This compound 77158-86-2, Information for this compound 77158-86-2, Suppliers of this compound 77158-86-2 [chemnet.com]

- 4. globalchemmall.com [globalchemmall.com]

- 5. DE638486C - Process for the preparation of 3-chloro-2-nitrotoluene - Google Patents [patents.google.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. researchgate.net [researchgate.net]

- 8. CN101475486A - Preparation method of 3-chlorine-2-nitrotoluene - Google Patents [patents.google.com]

- 9. Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 12. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. kgroup.du.edu [kgroup.du.edu]

- 14. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]

The Synthetic Cornerstone: A Technical Guide to (3-chloro-2-nitrophenyl)methanol for Drug Discovery Professionals

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, (3-chloro-2-nitrophenyl)methanol (CAS Number: 77158-86-2) has emerged as a versatile and highly valuable intermediate. Its unique trifunctionalized aromatic core, featuring a chloro group, a nitro group, and a hydroxymethyl moiety, offers a rich chemical handle for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource on its synthesis, properties, and applications, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties and Characterization

This compound, also known as 3-chloro-2-nitrobenzyl alcohol, is an organic compound that is typically a solid at room temperature.[1] The presence of a hydroxyl group imparts moderate solubility in polar organic solvents.[1] The chloro and nitro groups, both being electron-withdrawing, significantly influence the reactivity of the aromatic ring and the benzylic alcohol.[1]

| Property | Value | Reference |

| CAS Number | 77158-86-2 | [2] |

| Molecular Formula | C₇H₆ClNO₃ | [3] |

| Molecular Weight | 187.58 g/mol | [3] |

| Melting Point | 65-69 °C | [3][4] |

| Appearance | Solid | |

| Synonyms | 3-Chloro-2-nitrobenzyl alcohol, Benzenemethanol, 3-chloro-2-nitro- | [1][4] |

Spectroscopic Data

A comprehensive spectroscopic characterization is crucial for the unambiguous identification and quality control of this compound.

-

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), and chloro (-Cl) groups, as well as the aromatic ring. A strong absorption in the region of 2600-2800 cm⁻¹ has been reported.[3]

-

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.[5][6]

Synthesis of this compound: A Step-by-Step Protocol

The most common and practical laboratory synthesis of this compound involves the reduction of the commercially available 3-chloro-2-nitrobenzoic acid. While various reducing agents can be employed, sodium borohydride (NaBH₄) in the presence of a suitable activating agent offers a reliable and scalable method.

Experimental Protocol: Reduction of 3-Chloro-2-nitrobenzoic Acid

This protocol is based on established methods for the reduction of carboxylic acids to alcohols.[1]

Materials:

-

3-Chloro-2-nitrobenzoic acid

-

Sodium borohydride (NaBH₄)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or another suitable Lewis acid

-

Anhydrous Methanol (MeOH)

-

Deionized Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-2-nitrobenzoic acid (1 equivalent) in anhydrous methanol.

-

Addition of Lewis Acid: To the stirred solution, add a catalytic amount of a Lewis acid such as nickel(II) chloride hexahydrate (e.g., 0.1-0.2 equivalents). The addition of a Lewis acid is known to facilitate the reduction of carboxylic acids with sodium borohydride.[7][8]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Sodium Borohydride: Slowly and portion-wise, add sodium borohydride (typically 2-4 equivalents) to the cooled and stirred solution. Exercise caution as the reaction can be exothermic and may produce gas. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The trifunctional nature of this compound makes it a highly attractive starting material for the synthesis of diverse molecular scaffolds, particularly in the realm of kinase inhibitors.[4][9] Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

The chloro and nitro groups on the aromatic ring of this compound can be strategically manipulated to introduce various functionalities that can interact with the active site of a kinase. The hydroxymethyl group provides a convenient point of attachment for further elaboration of the molecule.

Role as a Precursor to Heterocyclic Scaffolds

A common strategy in the design of kinase inhibitors is the construction of heterocyclic ring systems that can mimic the purine core of ATP, the natural substrate of kinases. This compound can serve as a precursor to a variety of heterocyclic compounds.[10][11] For instance, the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form quinolines, quinazolines, or other important heterocyclic scaffolds found in many approved kinase inhibitors.[12]

Caption: Logical flow for developing kinase inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant and may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[3]

Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal

This compound stands as a testament to the importance of well-designed building blocks in the intricate process of drug discovery. Its unique combination of reactive functional groups provides a versatile platform for the synthesis of a wide array of complex molecules, most notably in the development of targeted therapies such as kinase inhibitors. This technical guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an insight into its strategic applications. For researchers and scientists in the pharmaceutical industry, a thorough understanding of this key intermediate opens up new avenues for the design and synthesis of the next generation of life-saving medicines.

References

-

Efficient in-situ synthesis of heterocyclic derivatives from benzyl alcohols using pyrazinium chlorochromate. (n.d.). Scientific Reports. Retrieved from [Link]

- Zarghami, S., & Ghavidel, M. (2014). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry, 30(4), 1843-1848.

- Zarghami, S., & Ghavidel, M. (2013). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. E-Journal of Chemistry, 10(4), 1636-1642.

-

PubChem. (n.d.). 3-Nitrobenzyl alcohol. Retrieved from [Link]

- Zarghami, S., & Ghavidel, M. (2014). A mild and convenient reduction of nitro compounds with NaBH4/SbF3 system in wet CH3CN. Journal of the Serbian Chemical Society, 79(8), 925-932.

-

PubChemLite. (n.d.). 3-chloro-2-nitrobenzyl alcohol (C7H6ClNO3). Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-nitrobenzyl alcohol. Retrieved from [Link]

-

NIST. (n.d.). 3-Chlorobenzyl alcohol. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Nitrobenzyl alcohol. Retrieved from [Link]

- Nishiguchi, I., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(14), 3755-3759.

-

Zarghami, S., & Ghavidel, M. (2014). A mild and convenient reduction of nitro compounds with NaBH4/SbF3 system in wet CH3CN. ResearchGate. Retrieved from [Link]

-

Stenutz. (n.d.). 3-chloro-2-nitrobenzyl alcohol. Retrieved from [Link]

-

PubChem. (n.d.). Process for the preparation of kinase inhibitors and intermediates thereof. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Novel Heterocyclic Compounds: Synthesis and Applications. Retrieved from [Link]

-

NIST. (n.d.). Methyl Alcohol. Retrieved from [Link]

-

PubChem. (n.d.). (2-Chloro-3-nitrophenyl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). (3-Methoxy-2-nitrophenyl)methanol. Retrieved from [Link]

-

Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). PubMed Central. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 97%+ Purity, C7H6ClNO3, 5 grams. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-chloro-2-nitrobenzyl alcohol [stenutz.eu]

- 3. 3-Chloro-2-nitrobenzyl alcohol | 77158-86-2 | FC55539 [biosynth.com]

- 4. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3-chloro-2-nitrobenzyl alcohol (C7H6ClNO3) [pubchemlite.lcsb.uni.lu]

- 6. 3-Chlorobenzyl alcohol [webbook.nist.gov]

- 7. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]

- 8. asianpubs.org [asianpubs.org]

- 9. chemimpex.com [chemimpex.com]

- 10. d-nb.info [d-nb.info]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

molecular structure and conformation of (3-chloro-2-nitrophenyl)methanol

An In-depth Technical Guide to the Molecular Structure and Conformation of (3-chloro-2-nitrophenyl)methanol

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound (CAS No. 77158-86-2).[1][2] As a substituted ortho-nitrobenzyl alcohol, this compound is of significant interest due to the well-documented utility of the o-nitrobenzyl moiety as a photolabile protecting group in organic synthesis, polymer science, and chemical biology.[3][4][5] This document delineates a robust synthetic pathway, outlines methodologies for complete structural elucidation via spectroscopic techniques, and presents a detailed computational workflow for conformational analysis. The central focus is on the interplay between steric and electronic effects, particularly the potential for intramolecular hydrogen bonding, which dictates the molecule's preferred three-dimensional structure. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this and related molecular scaffolds.

Introduction and Significance

This compound belongs to the ortho-nitrobenzyl alcohol family, a class of compounds renowned for their application as photo-caging groups. The core utility of this scaffold lies in its ability to undergo a photochemical cleavage upon UV irradiation, releasing a protected functional group under mild, reagent-free conditions.[6][7] The substitution pattern—a chlorine atom at the meta position and a nitro group at the ortho position relative to the hydroxymethyl group—modulates the electronic properties and steric environment of the molecule, influencing both its reactivity and conformational preferences.

A precise understanding of its three-dimensional structure and the rotational barriers of its functional groups is paramount for predicting its behavior in various applications, from its efficacy as a protecting group to its potential interactions in a biological system. This guide provides the foundational knowledge required for such predictions, detailing both the experimental protocols for its synthesis and characterization and the computational methods to probe its conformational space.

Synthesis and Purification

The most direct and efficient synthesis of this compound involves the selective reduction of its corresponding aldehyde, 3-chloro-2-nitrobenzaldehyde. This two-step approach, starting from a commercially available ester, ensures high yields and purity.

Synthesis of Precursor: 3-chloro-2-nitrobenzaldehyde

The aldehyde precursor can be reliably synthesized from methyl 2-nitro-3-chlorobenzoate via reduction with Diisobutylaluminium hydride (DIBAL-H), a reagent known for converting esters to aldehydes with minimal over-reduction.[8]

Experimental Protocol: Synthesis of 3-chloro-2-nitrobenzaldehyde [8]

-

Reaction Setup: To a stirred solution of methyl 2-nitro-3-chlorobenzoate (1.0 eq) in anhydrous dichloromethane (DCM), cooled to -78 °C under an inert nitrogen atmosphere, slowly add DIBAL-H (1.0 M in DCM, 1.2 eq) over 15-20 minutes, ensuring the internal temperature remains below -70 °C.

-

Reaction Monitoring: After the addition is complete, stir the mixture at -78 °C for an additional 10-15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Quench the reaction by the slow addition of methanol at -78 °C. Allow the reaction mixture to warm slowly to room temperature.

-

Workup: Add an aqueous solution of sodium potassium tartrate (Rochelle's salt) and stir vigorously until two clear layers are observed. Separate the organic layer.

-

Extraction and Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate and then brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Crystallization: Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield 3-chloro-2-nitrobenzaldehyde as a white crystalline solid (Typical Yield: >90%).[8]

Reduction to this compound

The final step is the selective reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature and high chemoselectivity, leaving the nitro group intact.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve 3-chloro-2-nitrobenzaldehyde (1.0 eq) in a 10:1 mixture of Methanol (MeOH) and Tetrahydrofuran (THF). Cool the solution in an ice-water bath to 0 °C.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise over 15 minutes, monitoring for gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC.

-

Workup: Remove the solvents under reduced pressure. Carefully add deionized water to the residue and extract with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine (2x), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the title compound. The product can be further purified by recrystallization if necessary. The expected melting point is in the range of 65-69 °C.[2]

Diagram: Synthetic Workflow

Caption: Workflow for the two-step synthesis of the title compound.

Structural Elucidation

A combination of spectroscopic methods is required for unambiguous structural confirmation. While experimental data for this specific molecule is not widely published, its spectral characteristics can be accurately predicted based on its structure and established principles.

Predicted Spectroscopic Data

The following table summarizes the expected key signals and features for this compound.

| Technique | Parameter | Predicted Observation | Rationale |

| ¹H NMR | Chemical Shift (δ) | ~7.5-7.8 ppm (3H, m) | Aromatic protons on a substituted ring. |

| ~4.8 ppm (2H, s) | Methylene protons (CH₂) adjacent to an aromatic ring and an OH group. | ||

| ~2.5-4.0 ppm (1H, broad s) | Hydroxyl proton (OH); shift is concentration and solvent dependent. | ||

| ¹³C NMR | Chemical Shift (δ) | ~148 ppm (Ar-C-NO₂) | Aromatic carbon bearing the electron-withdrawing nitro group. |

| ~135 ppm (Ar-C-Cl) | Aromatic carbon bearing the chlorine atom. | ||

| ~125-133 ppm (Ar-C) | Remaining aromatic carbons. | ||

| ~60-65 ppm (CH₂OH) | Aliphatic carbon attached to the hydroxyl group. | ||

| FT-IR | Wavenumber (cm⁻¹) | 3200-3500 (broad) | O-H stretching vibration, indicative of the hydroxyl group. |

| 1520-1540 (strong) | Asymmetric NO₂ stretching vibration. | ||

| 1340-1360 (strong) | Symmetric NO₂ stretching vibration. | ||

| 750-800 (strong) | C-Cl stretching vibration. | ||

| Mass Spec. | m/z (EI) | 187/189 [M]⁺ | Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine. |

| 170/172 [M-OH]⁺ | Fragment corresponding to the loss of the hydroxyl radical. |

Self-Validating Protocol: Confirmation of Structure

Trustworthiness in structural assignment is achieved through the convergence of data. The protocol is self-validating when:

-

The ¹H NMR integration ratio matches the number of protons in each environment (3:2:1).

-

The number of signals in the ¹³C NMR spectrum matches the number of unique carbon atoms.

-

The FT-IR spectrum confirms the presence of all key functional groups (OH, NO₂, C-Cl).

-

The high-resolution Mass Spectrometry data provides an exact mass that corresponds to the molecular formula C₇H₆ClNO₃, and the isotopic pattern confirms the presence of a single chlorine atom.[9]

Conformational Analysis: A Computational Approach

The conformational flexibility of this compound is primarily defined by the rotation around two key single bonds: the Ar-CH₂OH bond (dihedral angle τ₁) and the H₂C-OH bond (dihedral angle τ₂). The spatial arrangement of the hydroxyl and nitro groups is of particular interest, as it allows for the potential formation of an intramolecular hydrogen bond, which can significantly stabilize specific conformers.[10][11]

Given the absence of a published crystal structure, a computational approach using Density Functional Theory (DFT) provides the most robust method for investigating the conformational landscape.[12][13]

Rationale for Computational Methodology

-

Method Selection: Density Functional Theory (DFT) is chosen for its excellent balance of computational cost and accuracy in describing electronic structure and energies for organic molecules.[12]

-

Functional and Basis Set: The B3LYP functional is a well-established hybrid functional for geometry optimizations. The 6-31+G(d,p) basis set is selected as it includes diffuse functions (+) to handle potential hydrogen bonding and polarization functions (d,p) for improved geometry description.

-

Analysis Technique: A relaxed Potential Energy Surface (PES) scan is the ideal tool.[15] This involves systematically rotating a dihedral angle (the reaction coordinate) while optimizing all other geometric parameters at each step. This ensures that the resulting energy profile represents the minimum energy path along that coordinate.[16]

Protocol: DFT-Based Conformational Analysis

-

Initial Structure Building: Construct an initial 3D model of this compound using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization and frequency calculation on the initial structure using the selected DFT method (e.g., B3LYP-D3/6-31+G(d,p)) to locate the nearest local minimum. Confirm it is a true minimum by the absence of imaginary frequencies.

-

Potential Energy Surface (PES) Scan:

-

Scan 1 (τ₁): Define the dihedral angle involving the atoms C(Ar)-C(Ar)-C(methylene)-O(hydroxyl) as the reaction coordinate (τ₁).

-

Perform a relaxed PES scan by rotating this dihedral from 0° to 360° in steps of 10°. At each step, all other degrees of freedom are optimized.

-

Plot the relative energy vs. the dihedral angle to identify low-energy conformations.

-

-

Conformer Optimization: Extract the geometries corresponding to the energy minima from the PES scan. Perform a full geometry optimization and frequency calculation on each of these structures to precisely locate the stable conformers and calculate their Gibbs free energies.

-

Analysis: Analyze the resulting stable conformers. The global minimum will be the structure with the lowest Gibbs free energy. Key parameters to analyze include:

-

The τ₁ and τ₂ dihedral angles.

-

The distance between the hydroxyl proton and an oxygen atom of the nitro group to identify and quantify intramolecular hydrogen bonding.[17]

-

The relative energies of all stable conformers to determine their Boltzmann population at a given temperature.

-

Diagram: Computational Analysis Workflow

Caption: Step-by-step workflow for computational conformational analysis.

Expected Conformational Preferences

The analysis is expected to reveal that the most stable conformers are those that can form a six-membered pseudo-ring via an intramolecular hydrogen bond between the hydroxyl proton and one of the oxygen atoms of the ortho-nitro group. This interaction significantly lowers the system's energy. Steric hindrance between the hydroxymethyl group, the nitro group, and the chlorine atom will also play a crucial role in determining the rotational barriers and the relative energies of other, non-hydrogen-bonded conformers.

Definitive Solid-State Structure: X-ray Crystallography

While computational methods provide excellent insight into gas-phase and, with solvent models, solution-state conformations, single-crystal X-ray diffraction is the definitive experimental technique for determining the solid-state structure.

Proposed Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model against the collected data.

-

Analysis: The refined structure will provide precise bond lengths, bond angles, and torsion angles. It will also reveal the packing of molecules in the crystal lattice and definitively show all intermolecular interactions, such as hydrogen bonding between adjacent molecules.

Conclusion

The are governed by a delicate balance of steric repulsion and favorable electronic interactions, most notably the potential for intramolecular hydrogen bonding with its ortho-nitro group. This guide has provided a comprehensive framework for its synthesis and characterization. A two-step synthesis involving the reduction of 3-chloro-2-nitrobenzaldehyde is proposed as an efficient route. While definitive experimental characterization remains an area for future work, robust protocols for spectroscopic analysis and a detailed computational workflow using DFT have been outlined. The computational analysis, in particular, is a powerful, field-proven tool for elucidating the conformational landscape and identifying the most stable structures, which is critical for understanding and predicting the behavior of this versatile molecular scaffold.

References

- 1. 3-chloro-2-nitrobenzyl alcohol [stenutz.eu]

- 2. 3-氯-2-硝基苯甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Light-induced primary amines and o-nitrobenzyl alcohols cyclization as a versatile photoclick reaction for modular conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-CHLORO-2-NITROBENZALDEHYDE | 22233-52-9 [chemicalbook.com]

- 9. PubChemLite - 3-chloro-2-nitrobenzyl alcohol (C7H6ClNO3) [pubchemlite.lcsb.uni.lu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 12. Computational chemistry - Wikipedia [en.wikipedia.org]

- 13. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 14. Accelerating AI-Powered Chemistry and Materials Science Simulations with NVIDIA ALCHEMI Toolkit-Ops | NVIDIA Technical Blog [developer.nvidia.com]

- 15. Generating potential energy surfaces - Visualize Organic Chemistry [visualizeorgchem.com]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

discovery and history of 3-chloro-2-nitrobenzyl alcohol

An In-Depth Technical Guide to 3-Chloro-2-nitrobenzyl alcohol: From Discovery to Modern Application

Abstract

This technical guide provides a comprehensive overview of 3-chloro-2-nitrobenzyl alcohol (CAS No. 77158-86-2), a key substituted aromatic alcohol. We delve into the historical context of its chemical class, detail its logical synthesis from readily available precursors, and present its validated physicochemical properties. The guide elucidates the mechanistic principles behind its preparation and discusses its significant role as a versatile intermediate in the fields of organic synthesis and pharmaceutical development. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this compound's scientific journey and practical utility.

Introduction: The Nitrobenzyl Scaffolding in Chemical Synthesis

Aromatic nitro compounds have been a cornerstone of organic chemistry since the 19th century, beginning with Eilhardt Mitscherlich's first synthesis of nitrobenzene in 1834 by treating benzene with fuming nitric acid.[1] The introduction of the nitro group (-NO₂) onto an aromatic ring fundamentally alters its electronic properties, creating a powerful electron-withdrawing effect that facilitates a wide range of chemical transformations.[2] This functional group is not merely a passive substituent; it is a reactive handle that has enabled the synthesis of countless dyes, polymers, pharmaceuticals, and agrochemicals.[2][3]

Within this broad class, nitrobenzyl alcohols, and specifically their ortho-nitro isomers, hold a special place. The proximity of the nitro group to the benzylic alcohol function imparts unique reactivity, most notably in the field of photochemistry. Ortho-nitrobenzyl alcohols are the parent structures for a vast family of photolabile protecting groups, often called "caging" groups.[4][5] Upon irradiation with UV light, these molecules undergo an intramolecular redox reaction, releasing the protected alcohol and converting the nitro group into a nitroso aldehyde or ketone.[5][6] This ability to initiate a reaction with spatiotemporal control using light has made them invaluable tools in biology and materials science.

3-Chloro-2-nitrobenzyl alcohol emerges from this rich chemical tradition. Its specific substitution pattern—a chlorine atom at the 3-position and a nitro group at the 2-position—fine-tunes its reactivity and solubility, making it a valuable building block for creating complex molecular architectures.[7] This guide explores its origins, synthesis, and applications.

Historical Context and Discovery

While a singular, celebrated moment of "discovery" for 3-chloro-2-nitrobenzyl alcohol is not prominent in the historical literature, its existence is the logical outcome of early 20th-century advancements in aromatic chemistry. The synthesis of its direct precursor, 3-chloro-2-nitrotoluene, was established by the 1930s, as evidenced by a German patent filed in 1936.[8] This precursor was noted as a valuable intermediate for dyes, highlighting the chemical industry's interest in this substitution pattern.[8]

The conversion of a nitrotoluene to a nitrobenzyl alcohol is a fundamental transformation in organic synthesis. The established routes include:

-

Free-Radical Halogenation followed by Hydrolysis: The benzylic methyl group of the toluene derivative is selectively halogenated, and the resulting benzyl halide is hydrolyzed to the alcohol.

-

Oxidation: Direct oxidation of the methyl group to an alcohol.

-

Reduction of an Aldehyde: Synthesis and subsequent reduction of the corresponding 3-chloro-2-nitrobenzaldehyde.

Given the well-understood chemistry for converting benzylic methyl groups to alcohols by the mid-20th century, the preparation of 3-chloro-2-nitrobenzyl alcohol was an inevitable development, driven by the need for functionalized intermediates in synthetic chemistry.

Synthesis and Mechanistic Insights

The most common and industrially scalable synthesis of 3-chloro-2-nitrobenzyl alcohol begins with its toluene precursor, 3-chloro-2-nitrotoluene. The process is a classic two-step sequence involving benzylic bromination and subsequent nucleophilic substitution.

Step-by-Step Synthetic Protocol

Step 1: Free-Radical Bromination of 3-Chloro-2-nitrotoluene

-

Reagents & Setup: Charge a round-bottom flask, equipped with a reflux condenser and a light source (e.g., a 250W incandescent lamp), with 3-chloro-2-nitrotoluene and a suitable non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Bromination: Heat the mixture to reflux (approx. 77°C for CCl₄). Slowly add N-Bromosuccinimide (NBS) in portions. The NBS serves as a source of bromine radicals, maintaining a low concentration of Br₂ in the reaction mixture to favor benzylic substitution over aromatic bromination.

-

Monitoring: The reaction progress can be monitored by TLC or GC-MS, observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.

-

Work-up: After cooling, the succinimide byproduct is filtered off. The solvent is removed under reduced pressure to yield crude 3-chloro-2-nitrobenzyl bromide, which can be used directly in the next step.

-

Causality: The use of NBS and a radical initiator under photochemical or thermal conditions is a classic Wohl-Ziegler reaction. This method is highly selective for the weakest C-H bond, which in this case is the benzylic C-H bond, leaving the aromatic ring untouched.

Step 2: Hydrolysis of 3-Chloro-2-nitrobenzyl Bromide

-

Reagents & Setup: Dissolve the crude 3-chloro-2-nitrobenzyl bromide in a mixture of a miscible organic solvent like acetone or THF and water.

-

Hydrolysis: Add a weak base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), to the solution. The mixture is stirred at room temperature or gently heated (40-50°C) to facilitate the reaction. A patent for the related p-nitrobenzyl alcohol describes hydrolysis by heating with water and an ionic liquid catalyst.[9] Another source mentions reacting the chloride analogue with sodium hydroxide in methanol.[10]

-

Monitoring: The reaction is monitored by TLC until the starting benzyl bromide is fully consumed.

-

Work-up & Purification: The organic solvent is removed under reduced pressure. The remaining aqueous layer is extracted with ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated.

-

Final Product: The resulting crude solid is purified by recrystallization from a solvent system like ethanol/water or toluene/hexanes to yield pure 3-chloro-2-nitrobenzyl alcohol as a solid.

-

Causality: This step is a nucleophilic substitution (Sₙ2) reaction. The bromide is an excellent leaving group, and water acts as the nucleophile. The weak base is added to neutralize the HBr formed during the reaction, preventing potential side reactions.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 3-chloro-2-nitrobenzyl alcohol.

Physicochemical Properties

The properties of 3-chloro-2-nitrobenzyl alcohol have been well-characterized. It is a solid at room temperature and should be stored under refrigeration.[10]

| Property | Value | Source(s) |

| CAS Number | 77158-86-2 | [10][11] |

| Molecular Formula | C₇H₆ClNO₃ | [10][12] |

| Molecular Weight | 187.58 g/mol | [10][11] |

| Appearance | Solid | |

| Melting Point | 65-69 °C | |

| Assay | ≥97% | |

| Storage Temperature | 2-8°C | [10] |

| SMILES | OCc1cccc(Cl)c1--INVALID-LINK--=O | [12] |

| InChIKey | ZSMDJSXEFYWXPD-UHFFFAOYSA-N | [13] |

Applications in Research and Development

3-Chloro-2-nitrobenzyl alcohol is primarily utilized as a versatile chemical intermediate in multiple fields of research and industry.[7]

Pharmaceutical and Agrochemical Synthesis

The compound serves as a crucial building block in the synthesis of more complex, biologically active molecules.[7] Its functional groups—the alcohol, the nitro group, and the chloro-substituted aromatic ring—can all be selectively manipulated.

-

The alcohol group can be oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions.

-

The nitro group can be reduced to an amine, which is a key step in the synthesis of many pharmaceuticals. This amine can then be further modified, for example, through diazotization or amide bond formation.

-

The aromatic ring can undergo further substitution reactions, guided by the directing effects of the existing substituents.

This multi-functional nature makes it a valuable precursor for creating libraries of compounds for drug discovery screening, particularly in the development of anti-inflammatory and analgesic drugs.[7]

Organic Synthesis and Photochemistry

As an ortho-nitrobenzyl derivative, 3-chloro-2-nitrobenzyl alcohol belongs to a class of compounds renowned for their photochemical properties. The ortho-nitrobenzyl moiety is a classic photolabile protecting group. While specific studies detailing the use of this exact molecule as a photolabile group are not prevalent, the underlying mechanism is well-established for the parent scaffold.[6][14]

Irradiation with UV light (typically around 350 nm) excites the nitro group, which then abstracts a hydrogen atom from the benzylic position, initiating an intramolecular rearrangement that ultimately cleaves the benzylic carbon-oxygen bond. This releases the protected molecule and a nitroso byproduct. This property makes it a potential candidate for applications requiring the controlled release of molecules, such as in "caged compounds" for biological research.[5]

Experimental Workflow: Application as a Synthetic Intermediate

Caption: Potential synthetic transformations of 3-chloro-2-nitrobenzyl alcohol.

Conclusion

3-Chloro-2-nitrobenzyl alcohol is more than just a catalog chemical; it is a product of a rich history of organic chemistry and a testament to the enduring utility of nitroaromatic compounds. While its discovery was an evolutionary step rather than a revolutionary leap, its value as a multi-functional synthetic intermediate is clear. Its strategic placement of chloro, nitro, and alcohol groups provides chemists with a versatile toolkit for constructing complex molecules. From its foundational roots in dye chemistry to its current applications in pharmaceutical development and its potential in photochemistry, 3-chloro-2-nitrobenzyl alcohol continues to be a relevant and valuable compound for scientific innovation.

References

- 1. Nitrobenzene | Synthesis, Uses, Hazards | Britannica [britannica.com]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]